Computed Lipophilicity (XLogP3) Differentiation from the 1,1-Dimethyl Positional Isomer
The 1,2-dimethyl substitution pattern on the hydrazine core yields a computed XLogP3 of 2.0, which is 0.3 log units lower than the 1,1-dimethyl-2-(4-nitrophenyl)hydrazine positional isomer (XLogP3 = 2.3) [1][2]. This difference, while modest, is theoretically meaningful for differential partitioning between aqueous and organic phases during extractive workup or chromatographic purification. The lower logP of the 1,2-isomer suggests it is slightly more hydrophilic than its 1,1-counterpart, despite identical molecular formula and hydrogen bond donor/acceptor counts.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 1,1-Dimethyl-2-(4-nitrophenyl)hydrazine (CAS 874398-04-6): XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = -0.3 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem release 2025.09.15 |
Why This Matters
This quantifiable lipophilicity difference, though small, can influence the choice of solvent systems for reactions requiring precise phase-transfer behavior or for chromatographic method development where retention time differentiation is needed.
- [1] PubChem Compound Summary for CID 71422909, 1,2-Dimethyl-1-(4-nitrophenyl)hydrazine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 12181316, Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)-. National Center for Biotechnology Information (2025). View Source
